molecular formula C7H9NO3 B062596 3-Cyclobutene-1,2-dione,3-amino-4-(1-methylethoxy)-(9CI) CAS No. 176261-90-8

3-Cyclobutene-1,2-dione,3-amino-4-(1-methylethoxy)-(9CI)

Cat. No.: B062596
CAS No.: 176261-90-8
M. Wt: 155.15 g/mol
InChI Key: BIKJCGKZOWYRIL-UHFFFAOYSA-N
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Description

3-Amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C7H10N2O2. It is a secondary amine and a derivative of cyclobutene-1,2-dione.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-Amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. It can act as a Bronsted base, accepting protons from donor molecules. This interaction can influence various biochemical pathways and processes, making it a valuable compound for studying molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione
  • 3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione

Uniqueness

3-Amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione is unique due to its specific structural features, such as the propan-2-yloxy group, which distinguishes it from other similar compounds.

Properties

IUPAC Name

3-amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3(2)11-7-4(8)5(9)6(7)10/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKJCGKZOWYRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=O)C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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